molecular formula C26H19N B12609355 Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- CAS No. 883744-05-6

Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)-

Katalognummer: B12609355
CAS-Nummer: 883744-05-6
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: XBDYURPMADDQPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- is an organic compound with the molecular formula C26H19N and a molecular weight of 345.44 g/mol . It is characterized by its unique structure, which includes a benzenamine group attached to a fluorenylidenephenylmethyl moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- typically involves the reaction of fluorenone with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- derivatives: These compounds have similar structures but differ in the substituents attached to the benzenamine or fluorenylidenephenylmethyl groups.

    Other fluorenylidene derivatives: Compounds with similar fluorenylidene structures but different functional groups or substituents.

Uniqueness

Benzenamine, 2-(9H-fluoren-9-ylidenephenylmethyl)- is unique due to its specific combination of a benzenamine group and a fluorenylidenephenylmethyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

883744-05-6

Molekularformel

C26H19N

Molekulargewicht

345.4 g/mol

IUPAC-Name

2-[fluoren-9-ylidene(phenyl)methyl]aniline

InChI

InChI=1S/C26H19N/c27-24-17-9-8-16-23(24)25(18-10-2-1-3-11-18)26-21-14-6-4-12-19(21)20-13-5-7-15-22(20)26/h1-17H,27H2

InChI-Schlüssel

XBDYURPMADDQPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.